WM-1119 - 2055397-28-7

WM-1119

Catalog Number: EVT-285570
CAS Number: 2055397-28-7
Molecular Formula: C18H13F2N3O3S
Molecular Weight: 389.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

WM-1119 is a potent and selective inhibitor of the histone acetyltransferases KAT6A and KAT6B. Histone acetyltransferases (HATs) are enzymes that play a crucial role in gene regulation by adding acetyl groups to histone proteins. This acetylation process modifies chromatin structure and influences gene expression. WM-1119 exhibits significant anti-cancer properties by inducing senescence in tumor cells.

CTX-124143 (1)

Compound Description: CTX-124143 is an aryl acylsulfonohydrazide identified as a starting point for developing KAT6A inhibitors. It showed an IC50 of 1.0 µM against KAT6A. []

Relevance: CTX-124143 served as a template for developing more potent and drug-like KAT6A inhibitors, including WM-1119. The acylsulfonohydrazide scaffold of CTX-124143 provided the basis for structure-activity relationship (SAR) studies that ultimately led to the discovery of WM-1119. []

WM-8014 (3)

Compound Description: WM-8014 is a KAT6A/B inhibitor with potent anti-cancer activity. It induces cellular senescence without damaging DNA. [, ]

Relevance: WM-8014 served as an early lead compound in the development of WM-1119. While both compounds potently inhibit KAT6A, WM-1119 displays improved properties, including lower lipophilicity and enhanced microsomal stability compared to WM-8014. []

Compounds 55 and 80

Compound Description: Compounds 55 and 80 represent optimized inhibitors of KAT6A derived from the initial hit CTX-124143. These compounds demonstrated improved potency against KAT6A and exhibited reduced lipophilicity and superior microsomal stability compared to WM-8014. []

Relevance: Compounds 55 and 80, alongside WM-1119, highlight significant advancements achieved through SAR studies based on the acylsulfonohydrazide scaffold. While these compounds exhibit comparable potency to WM-1119 as KAT6A inhibitors, they differ in their specific structural features and might possess distinct pharmacological profiles. []

Nutlin-3a

Compound Description: Nutlin-3a is an MDM2 inhibitor that disrupts the MDM2-p53 interaction, leading to p53 stabilization and activation. []

Relevance: While structurally unrelated to WM-1119, Nutlin-3a serves as a comparator compound in the context of inducing cell cycle arrest and apoptosis in AML cells. The study demonstrated synergistic effects when Nutlin-3a was combined with cytarabine and doxorubicin (AraC/Dox), particularly in TP53-competent AML cell lines. This highlights the potential of targeting different cell cycle regulators, including KAT6A/B by WM-1119, to enhance chemotherapy responses in AML. []

Palbociclib

Compound Description: Palbociclib is a selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6). []

Relevance: Similar to Nutlin-3a, Palbociclib serves as another comparator compound in the study. While Palbociclib alone induces cell cycle arrest, its combination with AraC/Dox significantly enhances apoptosis in AML cells. This further supports the rationale of targeting cell cycle regulators, such as KAT6A/B with WM-1119, to improve chemotherapy efficacy in AML. []

Cytarabine and Doxorubicin (AraC/Dox)

Compound Description: Cytarabine and Doxorubicin are chemotherapeutic agents commonly used in combination for treating acute myeloid leukemia (AML). []

Relevance: The research primarily focuses on identifying mechanisms of resistance to AraC/Dox therapy and exploring strategies to overcome this resistance. WM-1119, through its ability to induce cell cycle arrest and enhance the activity of AraC/Dox in AML cells, holds promise as a potential therapeutic option for improving the efficacy of conventional chemotherapy in AML. []

Synthesis Analysis

The synthesis of WM-1119 involves several key steps that optimize its bioavailability and selectivity towards KAT6A. While specific synthetic routes are not detailed in the available literature, the compound was derived from a series of acylsulfonamide analogs that were screened for their inhibitory activity against KAT6A. The optimization process included modifications to enhance solubility and binding affinity .

The synthesis typically involves:

  • Formation of the acylsulfonamide core: This is likely achieved through coupling reactions involving sulfonyl chlorides and amines.
  • Introduction of functional groups: The incorporation of fluorinated aromatic moieties enhances potency and selectivity for KAT6A.

Technical details regarding reaction conditions, yields, and purification methods remain proprietary or unpublished in the provided sources.

Molecular Structure Analysis

The molecular structure of WM-1119 has been elucidated through crystallographic studies, revealing that it binds within the acetyl coenzyme A binding pocket of KAT6A. The structural data indicate that the compound features a benzofuran core with distinct fluorinated substituents that contribute to its binding affinity .

Key structural characteristics include:

  • Core Structure: Benzofuran with an acylsulfonamide group.
  • Binding Interactions: Hydrogen bonding with specific residues in the KAT6A active site enhances its inhibitory efficacy.
  • Crystallographic Data: The crystal structure provides insights into how WM-1119 occupies the active site, suggesting potential for further optimization .
Chemical Reactions Analysis

WM-1119 primarily functions through competitive inhibition of KAT6A's enzymatic activity. The compound's mechanism involves binding to the acetyl coenzyme A site, thereby preventing substrate access and subsequent acetylation reactions.

Key reactions include:

  • Inhibition Mechanism: WM-1119 competes with acetyl coenzyme A for binding to KAT6A, effectively blocking histone acetylation processes critical for gene expression regulation in AML cells.
  • Impact on Cellular Pathways: Treatment with WM-1119 leads to alterations in transcriptional programs associated with myeloid differentiation and apoptosis in KAT6A-rearranged AML models .
Mechanism of Action

The mechanism of action for WM-1119 centers on its ability to inhibit KAT6A activity, which is crucial for maintaining leukemic stem cell properties. By inhibiting this enzyme, WM-1119 triggers differentiation pathways while reducing stemness characteristics in AML cells.

Key processes involved include:

  • Inhibition of Proliferation: WM-1119 treatment results in decreased proliferation rates and clonogenic potential in AML cells harboring KAT6A rearrangements.
  • Transcriptional Changes: The compound induces a significant shift in gene expression profiles, promoting myeloid differentiation while downregulating oncogenic pathways .
Physical and Chemical Properties Analysis

WM-1119 exhibits several notable physical and chemical properties:

  • Solubility: Soluble up to 100 mM in appropriate solvents, indicating good bioavailability potential.
  • Stability: Demonstrates stability across a wide pH range (1.0–10.0) for at least 24 hours.
  • Log D Value: A log D value of 2.0 suggests favorable lipophilicity for cellular uptake .

These properties are essential for its application as a therapeutic agent.

Applications

WM-1119 has significant potential applications in scientific research and therapeutic development:

  • Cancer Research: As a selective inhibitor of KAT6A, it serves as a valuable tool for studying the role of acetylation in gene regulation within hematological malignancies.
  • Therapeutic Development: Preliminary studies indicate that WM-1119 may be effective against KAT6A-rearranged acute myeloid leukemia, providing a basis for developing targeted therapies aimed at this specific genetic alteration .
  • Chemical Probes: It has been made available as a chemical probe to facilitate further investigations into epigenetic regulation and differentiation processes in cancer biology .
Introduction to WM-1119

Discovery and Development of WM-1119 as a KAT6A Inhibitor

WM-1119 emerged from a rigorous medicinal chemistry campaign aimed at targeting lysine acetyltransferases (KATs), specifically KAT6A (MOZ/MYST3) and its paralog KAT6B (MORF). Discovered alongside the analog WM-8014, WM-1119 was optimized for enhanced bioavailability and potency. Biochemical characterization revealed WM-1119 as a reversible, competitive inhibitor of acetyl-coenzyme A (acetyl-CoA), binding the acetyl-CoA pocket of KAT6A with a dissociation constant (Kd) of 2 nM. It exhibits exceptional selectivity, showing 1,100-fold and 250-fold greater affinity for KAT6A over related MYST family members KAT5 (TIP60) and KAT7 (HBO1), respectively [1] [2] [7].

In cellular assays, WM-1119 induced G1 cell cycle arrest and senescence in murine embryonic fibroblasts (MEFs) and human lymphoma cells (EMRK1184) at a half-maximal inhibitory concentration (IC50) of 0.25 µM. This activity was mechanistically linked to the upregulation of the CDKN2A locus (encoding p16INK4A and p19ARF) and CDKN1A (p21), without inducing DNA damage [1] [5]. In vivo, WM-1119 significantly reduced tumor burden and splenomegaly in mouse lymphoma models administered intraperitoneally at 50 mg/kg, confirming its therapeutic potential [1] [7].

Table 1: Biochemical and Cellular Profiling of WM-1119

PropertyValueAssay System
KAT6A Kd2 nMCell-free binding
KAT6A IC500.25 µMEMRK1184 lymphoma cells
Selectivity vs. KAT51,100-foldEnzymatic assay
Selectivity vs. KAT7250-foldEnzymatic assay
Cellular SenescenceInduced at 1 µMMEFs
Off-target activity (159 targets)None detected at 1–10 µMBroad panel screening

Structural and Functional Classification of MYST Family Acetyltransferases

The MYST family of KATs (KAT5–KAT8) regulates chromatin dynamics via histone H3 and H4 acetylation. KAT6A and KAT6B belong to this family and function as large, multidomain enzymes. Structurally, they feature:

  • An N-terminal plant homeodomain (PHD) for chromatin recognition
  • An acidic domain facilitating transactivation
  • A central MYST domain harboring acetyl-CoA binding and catalytic activity
  • A C-terminal glutamine-rich transactivation domain and SM-rich region for protein interactions [1] [8].

KAT6A assembles into tetrameric complexes with scaffolding proteins (e.g., BRPF1) and regulatory subunits (ING5, MEAF6). This complex acetylates histone H3 at lysine 23 (H3K23ac), a mark associated with active enhancers and promoters. Unlike KAT5 (which targets H4K16) or KAT8 (which targets H4K16), KAT6A/B primarily modulates H3K23ac, influencing transcriptional programs critical for stem cell maintenance and differentiation [8] [10].

WM-1119 exploits the acetyl-CoA binding pocket within the MYST domain. Co-crystallography studies (PDB: 6CT2) confirm its binding mode as a competitive inhibitor, forming hydrogen bonds with key residues (e.g., Q654, G657) and displacing the cofactor [7].

Table 2: Structural and Functional Features of MYST KATs Targeted by WM-1119

FeatureKAT6AKAT6BKAT5/7
Primary substrateH3K23acH3K23acH4K16ac (KAT5), H3K14ac (KAT7)
Complex partnersBRPF1, ING5, MEAF6BRPF1/2/3Different complexes
Catalytic domainMYST domainMYST domainMYST domain
WM-1119 inhibitionKd = 2 nMSimilar affinityKd = 2.2 µM (KAT5), 0.5 µM (KAT7)

Rationale for Targeting KAT6A in Oncological and Non-Oncological Pathologies

Oncological Indications

KAT6A is a validated oncology target due to its roles in:

  • Chromosomal Translocations: Recurrent fusions (e.g., KAT6A::NCOA2, KAT6A::CREBBP) create hyperactive chimeric proteins driving acute myeloid leukemia (AML). These fusions retain the KAT6A catalytic domain, conferring a "super-KAT" activity that dysregulates hematopoietic differentiation [1] [6].
  • Genomic Amplifications: In ~10–15% of ER+/HER2− breast cancers, KAT6A amplifications correlate with poor prognosis. KAT6A transcriptionally regulates estrogen receptor alpha (ERα), and its inhibition downregulates ERα pathways, overcoming endocrine resistance [8].
  • Molecular Dependencies: NUP98-rearranged AML requires KAT6A/KAT7 complexes to maintain leukemogenic gene expression (e.g., HOXA/MEIS1). WM-1119 displaces NUP98 fusion oncoproteins from chromatin, inducing differentiation [10].

WM-1119 efficacy extends to in vivo models:

  • Arrests tumor growth in MYC-driven lymphoma mice [1]
  • Reduces sorafenib-resistant hepatocellular carcinoma proliferation [4]
  • Synergizes with Menin inhibitors in KMT2A-rearranged AML and overcomes Menin inhibitor resistance [6] [10]

Non-Oncological Indications

Emerging evidence implicates KAT6A in cellular senescence and aging:

  • KAT6A suppresses the CDKN2A locus, a senescence master regulator. WM-1119-mediated inhibition induces p16INK4A-dependent senescence, a pathway relevant to age-related pathologies [1] [4].
  • KAT6A haploinsufficiency extends lifespan in murine models, suggesting KAT6A inhibition could modulate aging trajectories [1].

Table 3: Therapeutic Evidence for WM-1119 Across Disease Models

Disease ContextModel SystemKey OutcomeMechanistic Insight
KAT6A-rearranged AMLHuman cell linesAbolished proliferation & clonogenicityLoss of fusion binding at stemness genes
ER+/HER2− breast cancerPatient-derived xenograftsTumor growth inhibitionERα downregulation
NUP98-rearranged AMLMouse xenograftsReduced leukemic burden & synergy with Menin inhibitorsDisrupted HOXA/MEIS1 expression
Hepatocellular carcinomaSorafenib-resistant cellsSuppressed proliferationYAP pathway modulation

Emerging Directions

Phase I trials for WM-1119 analogs in solid tumors (NCT04606446) are ongoing. Preclinical data support expansion to:

  • Combination regimens: With Menin inhibitors or BET inhibitors in refractory AML [6] [10]
  • New indications: NUP98- and KMT2A-rearranged leukemias, and other KAT6A-amplified malignancies (e.g., ovarian/lung cancers) [8] [10]
  • Senescence modulation: For degenerative disorders where senescence drives pathology [1]

Chemical Compounds Mentioned:

  • WM-1119
  • WM-8014
  • Sorafenib
  • Menin inhibitors
  • BET inhibitors

Properties

CAS Number

2055397-28-7

Product Name

WM-1119

IUPAC Name

3-fluoro-N'-(2-fluorophenyl)sulfonyl-5-pyridin-2-ylbenzohydrazide

Molecular Formula

C18H13F2N3O3S

Molecular Weight

389.4 g/mol

InChI

InChI=1S/C18H13F2N3O3S/c19-14-10-12(16-6-3-4-8-21-16)9-13(11-14)18(24)22-23-27(25,26)17-7-2-1-5-15(17)20/h1-11,23H,(H,22,24)

InChI Key

QLXULUNLCRKWRD-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)F)S(=O)(=O)NNC(=O)C2=CC(=CC(=C2)C3=CC=CC=N3)F

Solubility

Soluble in DMSO

Synonyms

WM-1119; WM 1119; WM1119;

Canonical SMILES

C1=CC=C(C(=C1)F)S(=O)(=O)NNC(=O)C2=CC(=CC(=C2)C3=CC=CC=N3)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.